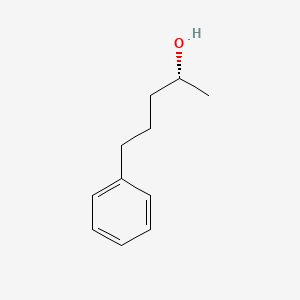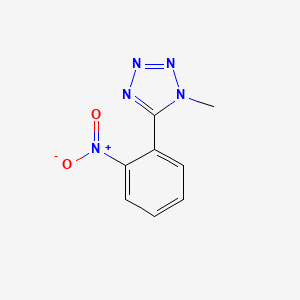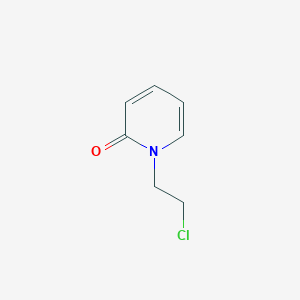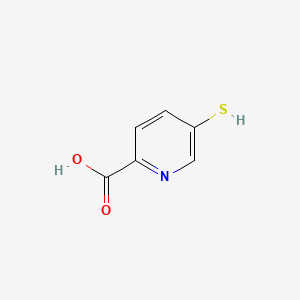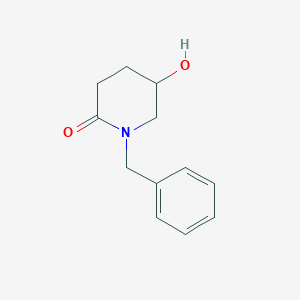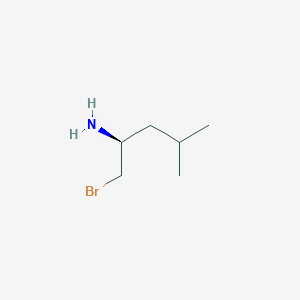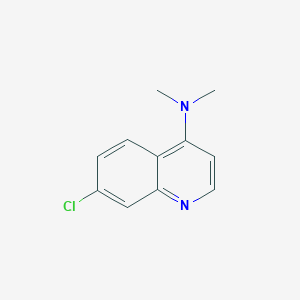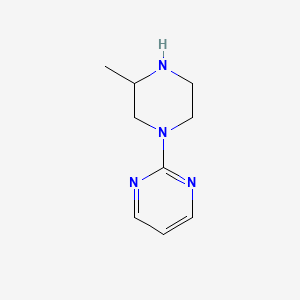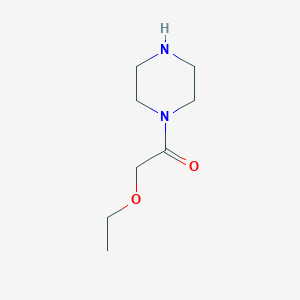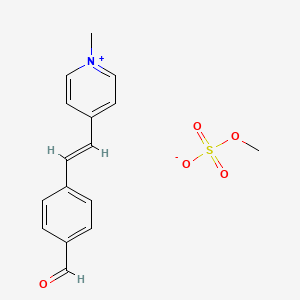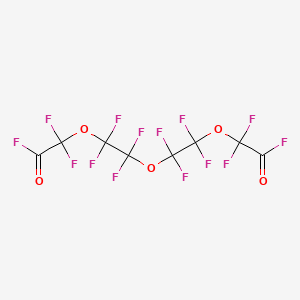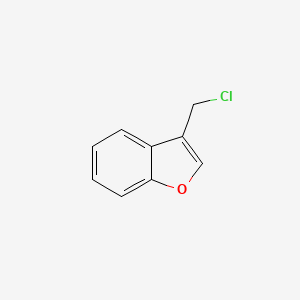
3-(氯甲基)苯并呋喃
描述
3-(Chloromethyl)benzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a chloromethyl group at the third position of the benzofuran ring makes 3-(Chloromethyl)benzofuran a valuable intermediate in organic synthesis and pharmaceutical research.
科学研究应用
3-(Chloromethyl)benzofuran has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
Target of Action
3-(Chloromethyl)benzofuran, like other benzofuran derivatives, has been shown to have a wide range of biological activities . The primary targets of these compounds are often associated with their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For instance, some benzofuran derivatives have been developed and utilized as anticancer agents .
Mode of Action
Benzofuran derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For example, some benzofuran derivatives have been found to inhibit PDE4B, an enzyme involved in inflammatory responses .
Biochemical Pathways
Benzofuran derivatives can affect various biochemical pathways, leading to their downstream effects . For instance, some benzofuran derivatives have been shown to possess antioxidant activity, which involves the neutralization of reactive oxygen species . This can lead to a decrease in oxidative stress, which is associated with various diseases including cancer and neurodegenerative disorders .
Pharmacokinetics
The bioavailability of benzofuran derivatives can be improved through various synthetic modifications .
Result of Action
The result of the action of 3-(Chloromethyl)benzofuran would depend on its specific targets and mode of action. As mentioned, benzofuran derivatives have been associated with a wide range of biological activities . For instance, some benzofuran derivatives have shown antibacterial activities against E. coli, S. aureus, Methicillin-resistant Staphylococcus aureus (MRSA), B. subtilis, and P. aeruginosa .
生化分析
Biochemical Properties
3-(Chloromethyl)benzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to exhibit antimicrobial activity by interacting with microbial enzymes and disrupting their function . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. In the case of 3-(Chloromethyl)benzofuran, its chloromethyl group may enhance its reactivity and binding affinity to specific biomolecules.
Cellular Effects
3-(Chloromethyl)benzofuran influences various cellular processes and functions. Studies have shown that benzofuran derivatives can affect cell signaling pathways, gene expression, and cellular metabolism . For example, they may inhibit the rapid influx of sodium ions in myocardial conduction fibers, thereby affecting heart function . Additionally, 3-(Chloromethyl)benzofuran may exhibit cytotoxic effects on certain cancer cell lines, leading to apoptosis or cell cycle arrest.
Molecular Mechanism
The molecular mechanism of action of 3-(Chloromethyl)benzofuran involves its interaction with specific biomolecules at the molecular level. It may bind to enzymes, leading to their inhibition or activation . For instance, benzofuran derivatives have been shown to inhibit microbial enzymes, thereby exerting antimicrobial effects . Additionally, 3-(Chloromethyl)benzofuran may modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Chloromethyl)benzofuran may change over time. Its stability and degradation can influence its long-term effects on cellular function. For example, benzofuran derivatives have been shown to exhibit antimicrobial activity over extended periods, suggesting their potential for long-term therapeutic use . The stability of 3-(Chloromethyl)benzofuran in different experimental conditions needs to be thoroughly investigated to understand its temporal effects.
Dosage Effects in Animal Models
The effects of 3-(Chloromethyl)benzofuran can vary with different dosages in animal models. Studies have shown that benzofuran derivatives can exhibit dose-dependent effects on various physiological processes . For instance, higher doses of benzofuran derivatives may lead to toxic or adverse effects, while lower doses may exhibit therapeutic benefits. It is crucial to determine the optimal dosage of 3-(Chloromethyl)benzofuran to maximize its therapeutic potential while minimizing any adverse effects.
Metabolic Pathways
3-(Chloromethyl)benzofuran is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, benzofuran derivatives have been shown to participate in oxidative pathways, leading to the production of reactive oxygen species and subsequent cellular responses . Understanding the metabolic pathways of 3-(Chloromethyl)benzofuran is essential for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-(Chloromethyl)benzofuran within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins, influencing its localization and accumulation . For instance, benzofuran derivatives have been shown to be distributed in various cellular compartments, including the cytoplasm and mitochondria . The transport and distribution of 3-(Chloromethyl)benzofuran need to be thoroughly investigated to understand its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 3-(Chloromethyl)benzofuran can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, benzofuran derivatives have been shown to localize in the mitochondria, where they may exert their effects on cellular metabolism and energy production . Understanding the subcellular localization of 3-(Chloromethyl)benzofuran is crucial for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 3-(Chloromethyl)benzofuran can be synthesized through various methods. One common approach involves the reaction of 1-benzofuran-3-ylmethanol with phosphorus pentachloride in dichloromethane at 30°C for 2 hours . This reaction results in the substitution of the hydroxyl group with a chlorine atom, forming 3-(Chloromethyl)benzofuran.
Industrial Production Methods: Industrial production of 3-(Chloromethyl)benzofuran typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 3-(Chloromethyl)benzofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form benzofuran-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of benzofuran-3-carboxylic acids.
Reduction: Formation of 3-methylbenzofuran.
相似化合物的比较
Benzofuran: The parent compound without the chloromethyl group.
3-Methylbenzofuran: A derivative with a methyl group instead of a chloromethyl group.
3-(Bromomethyl)benzofuran: A similar compound with a bromomethyl group.
Uniqueness: 3-(Chloromethyl)benzofuran is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for specific chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.
属性
IUPAC Name |
3-(chloromethyl)-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKFWYXZNWRCAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497452 | |
| Record name | 3-(Chloromethyl)-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67713-99-9 | |
| Record name | 3-(Chloromethyl)-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


